molecular formula C14H19NO2 B14493976 Ethyl (7-ethyl-2,3-dihydro-1H-indol-1-yl)acetate CAS No. 65513-58-8

Ethyl (7-ethyl-2,3-dihydro-1H-indol-1-yl)acetate

Cat. No.: B14493976
CAS No.: 65513-58-8
M. Wt: 233.31 g/mol
InChI Key: MHPKZURBAKTONN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (7-ethyl-2,3-dihydro-1H-indol-1-yl)acetate is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including Ethyl (7-ethyl-2,3-dihydro-1H-indol-1-yl)acetate, often involves the Fischer indole synthesis. This method typically starts with phenylhydrazine and an aldehyde or ketone, followed by acid-catalyzed cyclization . Another method involves the reaction of 2-ethylaniline with 2,2,2-trichloroethane-1,1-diol to form the corresponding aldehyde, which is then treated with hydroxylamine hydrochloride to obtain the desired indole derivative .

Industrial Production Methods

Industrial production of indole derivatives often employs optimized processes to ensure high yield and purity. These methods may include multi-step synthesis routes, such as the elaboration of intermediates like 7-ethyl tryptophol via 7-ethyl-3-indolylglyoxylate .

Chemical Reactions Analysis

Types of Reactions

Ethyl (7-ethyl-2,3-dihydro-1H-indol-1-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions . The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the indole ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl (7-ethyl-2,3-dihydro-1H-indol-1-yl)acetate is unique due to its specific ethyl substitutions, which can influence its chemical reactivity and biological activity. These structural differences can result in distinct pharmacological properties compared to other indole derivatives .

Properties

CAS No.

65513-58-8

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

IUPAC Name

ethyl 2-(7-ethyl-2,3-dihydroindol-1-yl)acetate

InChI

InChI=1S/C14H19NO2/c1-3-11-6-5-7-12-8-9-15(14(11)12)10-13(16)17-4-2/h5-7H,3-4,8-10H2,1-2H3

InChI Key

MHPKZURBAKTONN-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC2=C1N(CC2)CC(=O)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.